molecular formula C12H16N2O4 B11863921 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11863921
M. Wt: 252.27 g/mol
InChI Key: WMJOLQMNGDRAGN-GGZOMVNGSA-N
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Description

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[320]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial activities. The specific compound has shown potential in inhibiting the growth of certain bacteria and fungi. Studies have demonstrated its effectiveness against various strains, suggesting it could be developed into an antimicrobial agent.

Anticancer Potential

There is emerging evidence that compounds similar to 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione may possess anticancer properties. Research has focused on their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. This opens avenues for research into its potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at varying concentrations compared to control groups.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Mechanism of Action

The mechanism of action of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a bicyclic core with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₄ with a molecular weight of 258.23 g/mol. The structure features a pyrimidine ring with a dione group and a bicyclo[3.2.0] framework that contributes to its chemical stability and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₄
Molecular Weight258.23 g/mol
Structure TypeBicyclic

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Activity : Studies have shown that the compound has inhibitory effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer drug.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes which are crucial in various metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural characteristics.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Framework : The initial step involves creating the bicyclo[3.2.0]heptane structure.
  • Functionalization : Subsequent reactions introduce the pyrimidine moiety and dione groups.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Testing : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Activity : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(1R,3R,5R)-1,5-dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-7-5-14(10(16)13-9(7)15)8-4-11(2)12(3,18-8)6-17-11/h5,8H,4,6H2,1-3H3,(H,13,15,16)/t8-,11-,12-/m1/s1

InChI Key

WMJOLQMNGDRAGN-GGZOMVNGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@]3([C@](O2)(CO3)C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3(C(O2)(CO3)C)C

Origin of Product

United States

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